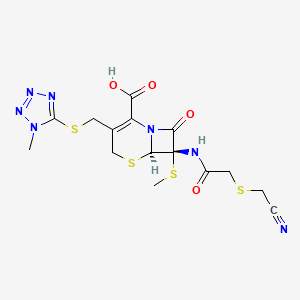

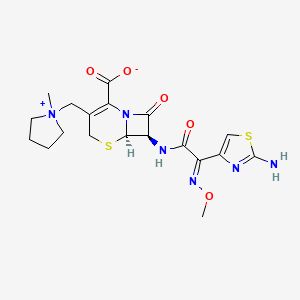

![molecular formula C15H13F2NO4 B601376 Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 110548-06-6](/img/structure/B601376.png)

Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Descripción general

Descripción

This compound appears to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, with one benzene ring fused to a pyridine ring. An oxazino ring is attached to the quinoline structure, which is a type of oxygen and nitrogen-containing heterocycle. The compound also contains several functional groups including a carboxylate ester, a ketone, and two fluorine atoms.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline core, followed by the introduction of the oxazino ring and the various functional groups. The exact methods would depend on the specific reactions used and the order in which the functional groups are introduced.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluorine atoms could potentially influence the electronic distribution and reactivity of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the ester group could undergo hydrolysis or transesterification reactions, while the ketone could be involved in condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and ketone groups could enhance its solubility in polar solvents.Aplicaciones Científicas De Investigación

Synthesis and Applications

Synthesis Methodology : Cheng De-jun (2004) describes a simple and convenient method for preparing ethyl 6,7-difluoro-1-methyl-4-oxo-1, 4-dihydro-[1,3]thiazeto[3,2-α]quinoline-3-carboxylate, which is a related compound. This synthesis route is noted for its practicality and potential for industrial application (Cheng De-jun, 2004).

Antimycobacterial Properties : Dinakaran et al. (2008) synthesized and evaluated novel 9-fluoro-2,3-dihydro-8,10-(mono/di-sub)-3-methyl-8-nitro-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acids for antimycobacterial activities. They identified compounds with significant in vitro and in vivo activities against Mycobacterium tuberculosis, demonstrating the potential of these compounds in treating mycobacterial infections (Dinakaran et al., 2008).

Design of New Compounds : Weng Ling-ling (2009) focused on designing and synthesizing new fluoroquinolone derivatives. The research underscores the ongoing development and diversification of compounds within this chemical class for various applications (Weng Ling-ling, 2009).

Antibacterial and Antifungal Activities : Srinivasan et al. (2010) synthesized a series of fluoroquinolone derivatives and evaluated their antibacterial and antifungal activities. The results revealed promising antimicrobial properties, highlighting the broad potential of these compounds in microbial control (Srinivasan et al., 2010).

Advanced Synthesis Techniques

[a]-Fused Fluoroquinolones Synthesis : Tsoi et al. (2001) demonstrated a new approach to synthesizing [a]-fused fluoroquinolones. Their work involves the creation of hexahydropyrrolo[1,2-a]quinolones, indicating advancements in the synthesis techniques for these compounds (Tsoi et al., 2001).

Synthesis of Key Intermediates : Matsuoka et al. (1997) developed a practical synthesis of a key intermediate for the tricyclic quinolone, prulifloxacin. This synthesis demonstrates the importance of specific intermediates in the development of complex quinolone-based compounds (Matsuoka et al., 1997).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.

Direcciones Futuras

The study of quinoline derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This particular compound, with its complex structure and multiple functional groups, could be of interest for further study.

Please note that this is a general analysis and the actual properties and characteristics of the specific compound you mentioned may vary. For accurate information, experimental data and studies on the specific compound would be needed.

Propiedades

IUPAC Name |

ethyl (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSXJUSNOOBBOP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN2[C@@H](COC3=C2C(=CC(=C3F)F)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

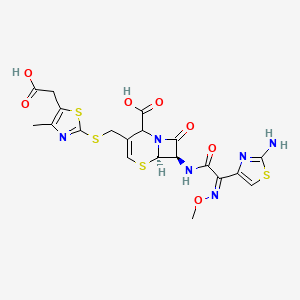

![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)

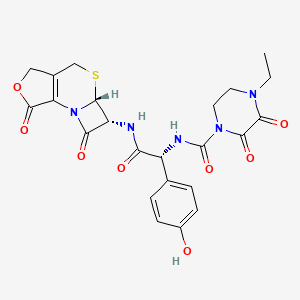

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)

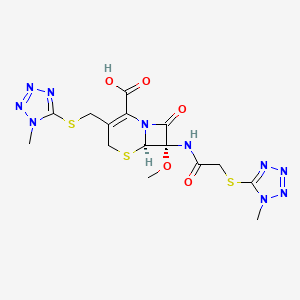

![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)